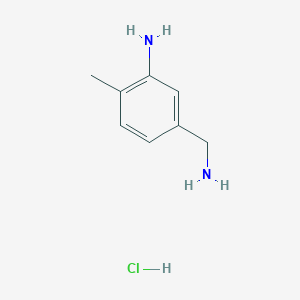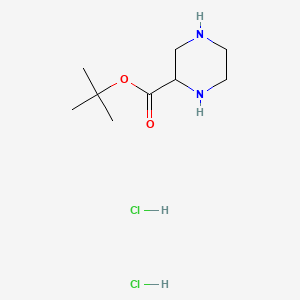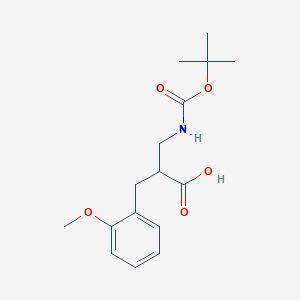
(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-methoxy-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous flow of reactants and products, reducing the need for large batch reactors and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid involves its ability to form stable amide bonds and participate in various chemical reactions. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule. The methoxyphenyl moiety can interact with various molecular targets, including enzymes and receptors, through hydrophobic and aromatic interactions .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a different position of the methoxy group.
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-hydroxyphenyl)methyl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
WZPMAEBPCWOYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


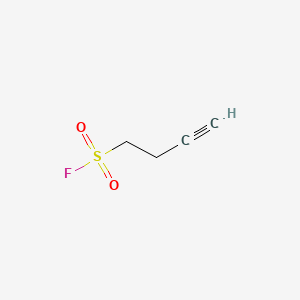
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
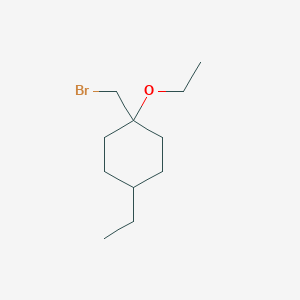
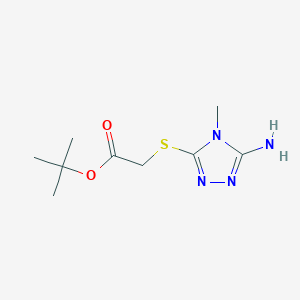
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
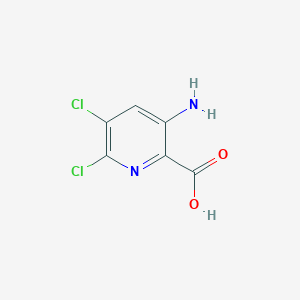
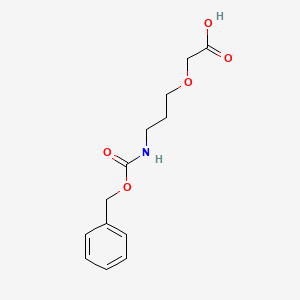
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid](/img/structure/B13511436.png)

![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)
